![molecular formula C22H27N3O4S B2383178 N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)pentanamide CAS No. 681269-93-2](/img/structure/B2383178.png)

N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

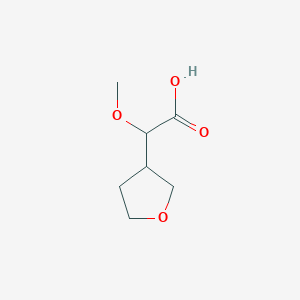

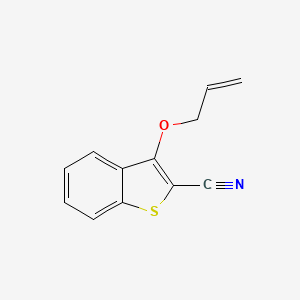

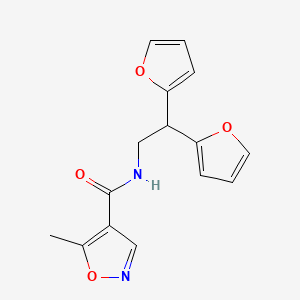

This compound is a complex organic molecule with several functional groups. It contains a sulfonyl group (-SO2-) attached to a phenyl group, which is then attached to a pentanamide group. The other part of the molecule contains a methanopyrido[1,2-a][1,5]diazocin ring system, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry due to their prevalence in natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions, while the sulfonyl group could be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the amide and sulfonyl groups could increase its solubility in polar solvents .Scientific Research Applications

Synthesis and Chemical Reactions

- Compounds with similar structural features, such as those containing sulfonyl and diazocin motifs, have been synthesized and studied for their chemical reactions and properties. For example, the reactions of N-phenylmaltimide with chlorosulfonic acid resulted in the formation of sulfonyl chloride derivatives, which upon further reaction with amines yielded corresponding sulfonamides. This demonstrates the chemical reactivity and potential synthetic utility of similar compounds in creating a variety of chemically modified derivatives (Cremlyn & Nunes, 1987).

Antiproliferative Activity

- Research into compounds with pyridine and diazepine structures, akin to parts of the compound , has been conducted to evaluate their antiproliferative activities. For instance, certain derivatives were found to exhibit cytotoxic activity against human cancer cell lines in vitro, suggesting potential applications in cancer research and therapy (Liszkiewicz, 2002).

Antimicrobial Applications

- The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, similar to the sulfonyl group in the compound of interest, has shown antimicrobial potential. Such studies indicate that these compounds could be useful in developing new antimicrobial agents (Darwish et al., 2014).

Synthesis of Conformationally Constrained Amino Acids

- A novel synthesis approach for creating conformationally constrained, masked cysteines has been developed, involving sulfanylmethylene-oxazolones. This method could potentially be applicable to the synthesis of compounds with similar structural features, offering new avenues in peptide and protein engineering (Clerici, Gelmi, & Pocar, 1999).

Future Directions

properties

IUPAC Name |

N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-2-3-6-21(26)23-18-8-10-19(11-9-18)30(28,29)24-13-16-12-17(15-24)20-5-4-7-22(27)25(20)14-16/h4-5,7-11,16-17H,2-3,6,12-15H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZWGVGRCBZHQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2383100.png)

![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2383107.png)

![2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanoate](/img/structure/B2383108.png)

![1-(4-fluorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2383114.png)

![Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine](/img/structure/B2383116.png)